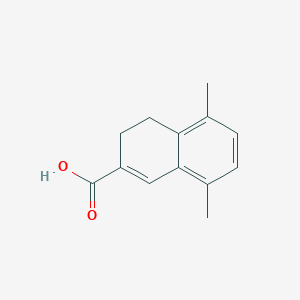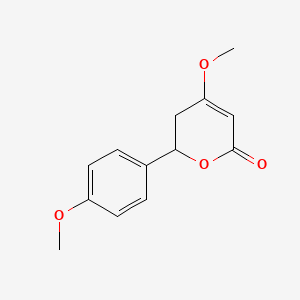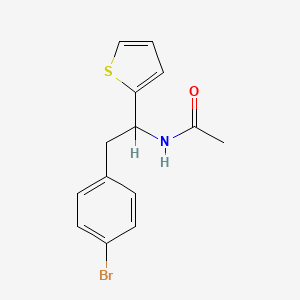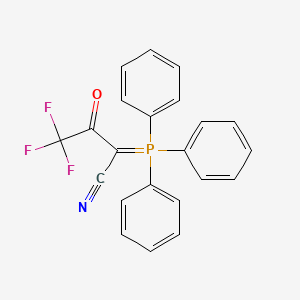![molecular formula C13H20O2 B14431318 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-10-6](/img/structure/B14431318.png)
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene is an organic compound with a unique spirocyclic structure This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
相似化合物的比较
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound shares the spirocyclic core but differs in the side chains attached.
β-Acoradiene: Another spirocyclic compound with different substituents, used in various applications.
Uniqueness
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4
属性
| 81842-10-6 | |
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5,7,12H,4,6,8-10H2,1-2H3 |
InChI 键 |
DOKRWPJVFVIALX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1CCC2(C=C1)OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)

![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)



![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)

